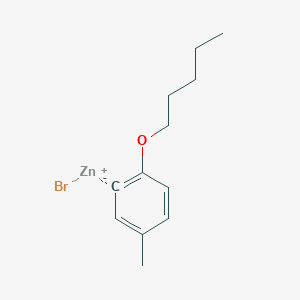
(5-Methyl-2-(n-pentyloxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds. The presence of the zinc atom makes it a valuable reagent in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 5-methyl-2-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
5-methyl-2-(n-pentyloxy)bromobenzene+Zn→(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the organozinc compound.
化学反応の分析
Types of Reactions
(5-methyl-2-(n-pentyloxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Addition Reactions: These reactions often require the presence of a suitable electrophile and may be carried out at low temperatures to control the reaction rate.
Major Products
The major products of reactions involving this compound are typically substituted aromatic compounds, where the zinc reagent has added to an electrophilic carbon.
科学的研究の応用
Chemistry
In chemistry, (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound can be used in the synthesis of biologically active molecules. For instance, it can be employed in the preparation of intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form carbon-carbon bonds makes it a key reagent in the synthesis of polymers and other high-value materials.
作用機序
The mechanism by which (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic carbons, and the pathways involved include the formation of organozinc intermediates.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the 5-methyl and n-pentyloxy substituents.
(4-methylphenyl)zinc bromide: Similar but with a methyl group at the 4-position instead of the 5-position.
(2-methoxyphenyl)zinc bromide: Similar but with a methoxy group instead of the n-pentyloxy group.
Uniqueness
The uniqueness of (5-methyl-2-(n-pentyloxy)phenyl)zinc bromide lies in its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the n-pentyloxy group can provide steric hindrance, affecting the compound’s behavior in cross-coupling reactions.
特性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-4-pentoxybenzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-3-4-5-10-13-12-8-6-11(2)7-9-12;;/h6-8H,3-5,10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
MNICELCPXGFVJY-UHFFFAOYSA-M |
正規SMILES |
CCCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


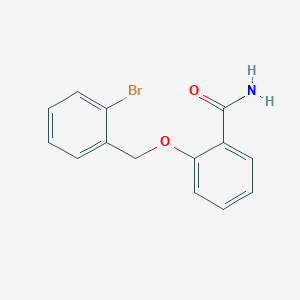

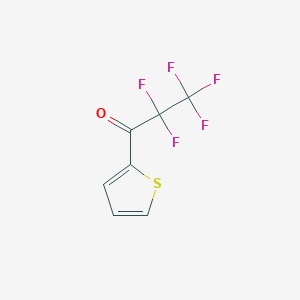
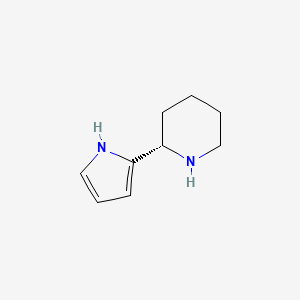
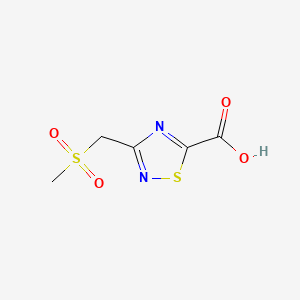
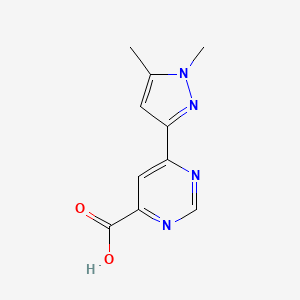
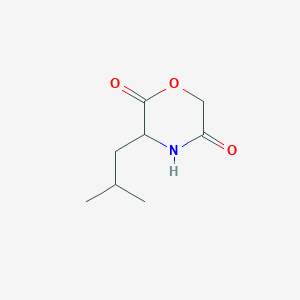
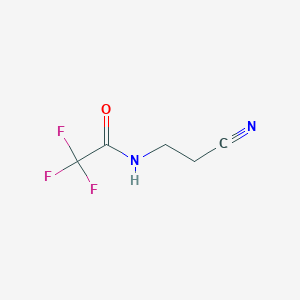

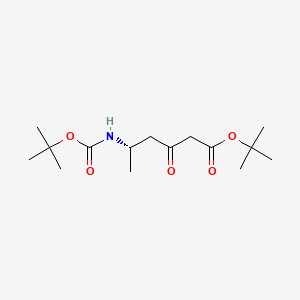
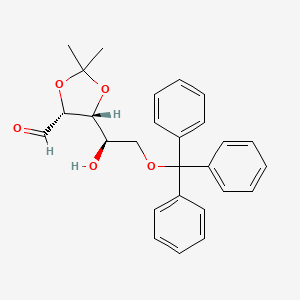
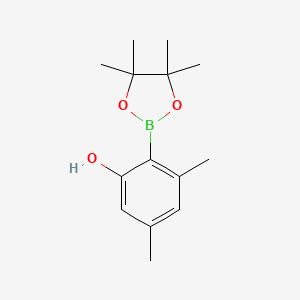

![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
